molecular formula C8H9ClN2O B595928 5-Aminoindolin-2-one hydrochloride CAS No. 120266-80-0

5-Aminoindolin-2-one hydrochloride

Cat. No.: B595928
CAS No.: 120266-80-0
M. Wt: 184.623
InChI Key: XOFGLOAMJJWHMZ-UHFFFAOYSA-N
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Description

5-Aminoindolin-2-one hydrochloride is a chemical compound with the molecular formula C8H9ClN2O It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoindolin-2-one hydrochloride can be achieved through several methods. One common approach involves the reduction of 5-nitroindolin-2-one using palladium on activated carbon under a hydrogen atmosphere . Another method includes a one-pot synthesis involving sequential Au(I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Aminoindolin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 5-nitroindolin-2-one yields this compound .

Mechanism of Action

The mechanism of action of 5-Aminoindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the dimerization of extracellular signal-regulated kinases (ERK), which plays a crucial role in cell signaling and proliferation . This inhibition can impede tumor progression and has potential therapeutic implications in oncology.

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-6-1-2-7-5(3-6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFGLOAMJJWHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670729
Record name 5-Amino-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120266-80-0
Record name 5-Amino-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120266-80-0
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